2,6-dibromo-4,8-dioctoxythieno[2,3-f][1]benzothiole
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Overview
Description
2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene is an organic compound with the molecular formula C26H36Br2O2S2 and a molecular weight of 604.5 g/mol . It is a derivative of benzo[1,2-b:4,5-b’]dithiophene, characterized by the presence of two bromine atoms and two octyloxy groups. This compound is notable for its applications in organic electronics, particularly in the development of organic photovoltaic materials .
Scientific Research Applications
2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene has several scientific research applications:
Organic Photovoltaics: It is used as a building block in the synthesis of donor-acceptor polymers for organic solar cells.
Organic Field-Effect Transistors (OFETs): The compound is utilized in the development of semiconducting materials for OFETs.
Light-Emitting Diodes (LEDs): It is employed in the fabrication of organic LEDs due to its favorable electronic properties.
Material Science: The compound is studied for its potential in creating new materials with unique electronic and optical properties.
Mechanism of Action
Target of Action
The primary target of 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene, also known as 2,6-dibromo-4,8-dioctoxythieno2,3-fbenzothiole, is the electron transport chain in organic solar cells . This compound acts as an electron-donating monomer , contributing to the generation of electric current when exposed to sunlight.
Mode of Action
This compound interacts with its targets through a process called D-A non-equivalent random copolymerization . It is introduced into the D-A backbone of PM6, a polymer used in solar cells, as the third component . This interaction results in changes in the absorption, energy levels, and molecular arrangement of the polymers, enhancing solar light-harvesting and charge transport .
Biochemical Pathways
The affected pathway is the photovoltaic (PV) performance of the polymers in the solar cells . The introduction of this compound into the PM6 polymer enhances the absorption of solar light and improves charge transport, leading to increased efficiency of the solar cells .
Pharmacokinetics
It has a melting point of 63 °C and a boiling point of 632.3±50.0 °C at 760 mmHg . These properties may influence its stability and performance in various environmental conditions.
Result of Action
The result of the action of this compound is the production of high-efficiency organic solar cells . Solar cells fabricated with this compound and the common acceptor Y6 achieved a power conversion efficiency (PCE) of 17.65%, which is significantly higher than that of the reference PM6:Y6-based device .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and light exposure. The devices based on this compound exhibit high thermal- and storage-stability, as well as outstanding photo-stability . This suggests that the compound performs well under various environmental conditions, making it suitable for use in solar cells.
Safety and Hazards
Future Directions
The compound has been intensively studied for its application in OFETs and OPVs . Its defined structure makes it a competitive alternative to polymer counterparts in the fabrication of solution-processed small molecule-based solar cells . Its future directions are likely to continue in the field of organic electronics, particularly in the development of more efficient and stable organic solar cells .
Preparation Methods
The synthesis of 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene typically involves the bromination of 4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane . The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination.
Chemical Reactions Analysis
2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles, such as thiols, amines, or organometallic reagents, to form new derivatives.
Coupling Reactions: It can participate in Stille or Suzuki coupling reactions to form extended π-conjugated systems, which are useful in organic electronics.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atoms.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene include:
2,6-Dibromo-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: This compound has similar electronic properties but different alkyl side chains, affecting its solubility and processing characteristics.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Lacks bromine atoms, making it less reactive for further functionalization.
Benzo[1,2-b4,5-b’]dithiophene-4,8-dione: A related compound with different electronic properties due to the presence of carbonyl groups.
The uniqueness of 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene lies in its combination of bromine atoms and octyloxy groups, which provide both reactivity and solubility, making it a versatile building block for various applications in organic electronics .
Properties
IUPAC Name |
2,6-dibromo-4,8-dioctoxythieno[2,3-f][1]benzothiole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36Br2O2S2/c1-3-5-7-9-11-13-15-29-23-19-17-21(27)32-26(19)24(20-18-22(28)31-25(20)23)30-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGDTYKIKNMZTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCCCCCCCC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Br2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738238 |
Source
|
Record name | 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1294515-75-5 |
Source
|
Record name | 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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